Diethyl 5-[[2-(4-chloro-2-methyl-phenoxy)acetyl]amino]-3-methyl-thiophene-2,4-dicarboxylate
Overview
Description
Diethyl 5-[[2-(4-chloro-2-methyl-phenoxy)acetyl]amino]-3-methyl-thiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a phenoxy group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-[[2-(4-chloro-2-methyl-phenoxy)acetyl]amino]-3-methyl-thiophene-2,4-dicarboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of the phenoxy and acetyl groups. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxy Group: This step often involves nucleophilic substitution reactions where a phenoxy group is introduced to the thiophene ring.
Acetylation: The acetyl group is introduced through acylation reactions using reagents like acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-[[2-(4-chloro-2-methyl-phenoxy)acetyl]amino]-3-methyl-thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenoxy and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Diethyl 5-[[2-(4-chloro-2-methyl-phenoxy)acetyl]amino]-3-methyl-thiophene-2,4-dicarboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 5-[[2-(4-chloro-2-methyl-phenoxy)acetyl]amino]-3-methyl-thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The phenoxy and acetyl groups may play a role in binding to enzymes or receptors, modulating their activity. The thiophene ring can also contribute to the compound’s overall biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate
- Diethyl 5-((4-methoxybenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate
- Diethyl 5-((2,4-dichlorophenoxy)acetyl)amino)-3-methyl-2,4-thiophenedicarboxylate
Uniqueness
Diethyl 5-[[2-(4-chloro-2-methyl-phenoxy)acetyl]amino]-3-methyl-thiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups and the presence of the 4-chloro-2-methyl-phenoxy moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
diethyl 5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO6S/c1-5-26-19(24)16-12(4)17(20(25)27-6-2)29-18(16)22-15(23)10-28-14-8-7-13(21)9-11(14)3/h7-9H,5-6,10H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJYVNOMRYJECI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=C(C=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360843 | |
Record name | Diethyl 5-[2-(4-chloro-2-methylphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6147-96-2 | |
Record name | Diethyl 5-[2-(4-chloro-2-methylphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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